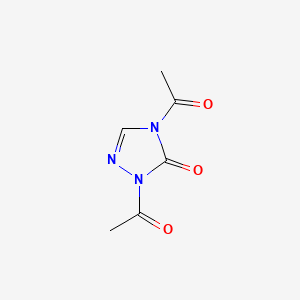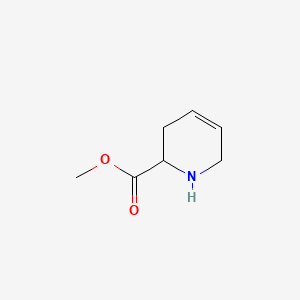
2-Butenedioic acid (2Z)-, polymer with ethenylbenzene, compd. with 2-amino-2-methyl-1-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenedioic acid (2Z)-, polymer with ethenylbenzene, compd. with 2-amino-2-methyl-1-propanol is a complex chemical compound with the molecular formula C16H23NO5 and a molecular weight of 309.362. This compound is a polymer formed from the reaction of 2-butenedioic acid (2Z)- with ethenylbenzene and is further compounded with 2-amino-2-methyl-1-propanol. It is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Butenedioic acid (2Z)-, polymer with ethenylbenzene, compd. with 2-amino-2-methyl-1-propanol involves polymerization reactions. The primary synthetic route includes the polymerization of 2-butenedioic acid (2Z)- with ethenylbenzene under controlled conditions. This reaction typically requires a catalyst and is conducted at elevated temperatures to ensure proper polymer formation. The resulting polymer is then compounded with 2-amino-2-methyl-1-propanol to achieve the final product .
Industrial production methods for this compound often involve large-scale polymerization reactors where precise control over reaction conditions such as temperature, pressure, and catalyst concentration is maintained to ensure consistent product quality .
Chemical Reactions Analysis
2-Butenedioic acid (2Z)-, polymer with ethenylbenzene, compd. with 2-amino-2-methyl-1-propanol undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur under specific conditions, often involving reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Butenedioic acid (2Z)-, polymer with ethenylbenzene, compd. with 2-amino-2-methyl-1-propanol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various polymers and copolymers, which are essential in material science research.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as a component in biomedical devices and implants, owing to its biocompatibility.
Industry: It is utilized in the production of specialty coatings, adhesives, and sealants, where its unique chemical properties enhance product performance.
Mechanism of Action
The mechanism of action of 2-Butenedioic acid (2Z)-, polymer with ethenylbenzene, compd. with 2-amino-2-methyl-1-propanol involves its interaction with molecular targets through various pathways. The compound’s polymeric structure allows it to form stable complexes with other molecules, facilitating its use in drug delivery and material science applications. The specific pathways involved depend on the application, but generally, the compound interacts with target molecules through hydrogen bonding, van der Waals forces, and covalent bonding .
Comparison with Similar Compounds
When compared to similar compounds, 2-Butenedioic acid (2Z)-, polymer with ethenylbenzene, compd. with 2-amino-2-methyl-1-propanol stands out due to its unique combination of properties. Similar compounds include:
Poly(maleic anhydride-co-styrene): This compound is similar in structure but lacks the amino functionality provided by 2-amino-2-methyl-1-propanol.
Poly(acrylic acid-co-styrene): Another similar polymer, but with different acid functionality, leading to different chemical properties and applications.
Properties
CAS No. |
143348-13-4 |
|---|---|
Molecular Formula |
C16H23NO5 |
Molecular Weight |
309.36 g/mol |
IUPAC Name |
2-amino-2-methylpropan-1-ol;(Z)-but-2-enedioic acid;styrene |
InChI |
InChI=1S/C8H8.C4H11NO.C4H4O4/c1-2-8-6-4-3-5-7-8;1-4(2,5)3-6;5-3(6)1-2-4(7)8/h2-7H,1H2;6H,3,5H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;;2-1- |
InChI Key |
RKJNVMJUCDYGSS-KSBRXOFISA-N |
SMILES |
CC(C)(CO)N.C=CC1=CC=CC=C1.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
CC(C)(CO)N.C=CC1=CC=CC=C1.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC(C)(CO)N.C=CC1=CC=CC=C1.C(=CC(=O)O)C(=O)O |
Related CAS |
143348-13-4 |
Synonyms |
2-Butenedioic acid (2Z)-, polymer with ethenylbenzene, compd. with 2-amino-2-methyl-1-propanol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;4-[[1-(3-chlorophenyl)-3-methyl-5-oxopyrazol-4-id-4-yl]diazenyl]-3-hydroxy-N-methylbenzenesulfonamide;chromium](/img/structure/B588761.png)





![4,5,6,7-Tetrahydro-2H-pyrrolo[3,4-c]pyridine-6-carboxylic acid](/img/structure/B588775.png)
![2-Amino-1-thieno[2,3-b]pyridin-3-ylethanol](/img/structure/B588777.png)

